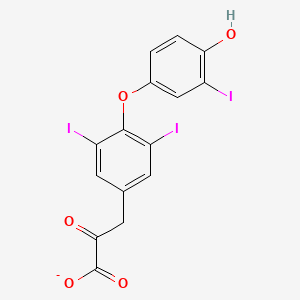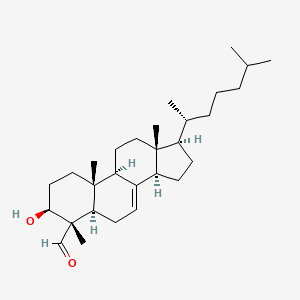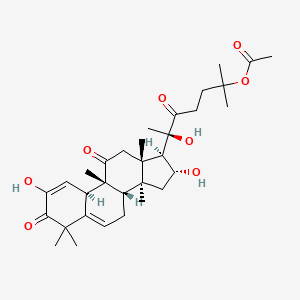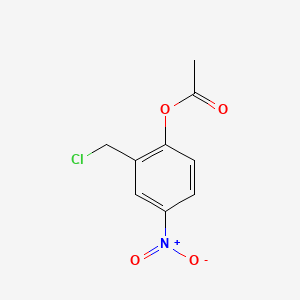
Icariside B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Icariside B1 is a flavonoid glycoside derived from the traditional Chinese medicinal herb Epimedium. It is known for its various biological and pharmacological properties, including anti-inflammatory, anticancer, and anti-osteoporotic effects. This compound has gained significant attention in recent years due to its potential therapeutic applications in various fields of medicine and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Icariside B1 can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium. The enzymatic hydrolysis method is preferred due to its high selectivity, catalytic efficiency, and mild reaction conditions. For example, β-glucosidase can be used to hydrolyze icariin to produce this compound .
Industrial Production Methods
Industrial production of this compound primarily involves the extraction of icariin from Epimedium plants followed by enzymatic hydrolysis. The use of microbial cell factories for the complete biosynthesis of Epimedium flavonoids, including this compound, is also being explored to meet the increasing market demand .
Analyse Chemischer Reaktionen
Types of Reactions
Icariside B1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce various oxidized derivatives, while substitution reactions can yield different substituted flavonoid glycosides.
Wissenschaftliche Forschungsanwendungen
Icariside B1 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical properties and reactivity of flavonoid glycosides.
Biology: It is used to investigate the biological activities of flavonoids, including their anti-inflammatory and antioxidant effects.
Medicine: this compound has shown potential in the treatment of various diseases, including cancer, osteoporosis, and cardiovascular diseases. .
Industry: this compound is used in the development of dietary supplements and functional foods due to its health-promoting properties.
Wirkmechanismus
The mechanism of action of icariside B1 involves multiple molecular targets and pathways. It exerts its effects by:
Inducing Apoptosis: this compound promotes programmed cell death in cancer cells by activating apoptotic pathways.
Inhibiting Proliferation: It inhibits the proliferation of cancer cells by inducing cell cycle arrest and reducing cellular metabolism.
Triggering Autophagy: this compound triggers autophagy, a process that helps in the degradation and recycling of cellular components.
Inhibiting Metastasis and Angiogenesis: It reduces cancer metastasis and tumor-induced angiogenesis by inhibiting key signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
InChI |
InChI=1S/C19H30O8/c1-10(21)5-6-13-18(2,3)7-11(8-19(13,4)25)26-17-16(24)15(23)14(22)12(9-20)27-17/h5,11-12,14-17,20,22-25H,7-9H2,1-4H3/t6?,11-,12+,14+,15-,16+,17+,19+/m0/s1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUSRWMGHUUXBY-YARXSPMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C=C1C(CC(CC1(C)O)OC2C(C(C(C(O2)CO)O)O)O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C=C=C1[C@](C[C@H](CC1(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109062-00-2 |
Source


|
| Record name | Icariside B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109062002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1256224.png)










